molecular formula C11H13NO6 B14298393 Benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester CAS No. 125229-14-3

Benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester

Cat. No.: B14298393
CAS No.: 125229-14-3
M. Wt: 255.22 g/mol
InChI Key: AUEXNRVJKFGTIH-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester is a complex organic compound with a molecular formula of C11H13NO6. This compound is a derivative of benzoic acid, characterized by the presence of methoxymethoxy, methyl, and nitro groups attached to the benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and reducing agents like hydrogen gas or metal hydrides for reduction reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and other industries .

Scientific Research Applications

Benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on specific pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to benzoic acid, 3-(methoxymethoxy)-4-methyl-5-nitro-, methyl ester include:

Uniqueness

What sets this compound apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

125229-14-3

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

methyl 3-(methoxymethoxy)-4-methyl-5-nitrobenzoate

InChI

InChI=1S/C11H13NO6/c1-7-9(12(14)15)4-8(11(13)17-3)5-10(7)18-6-16-2/h4-5H,6H2,1-3H3

InChI Key

AUEXNRVJKFGTIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1OCOC)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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